molecular formula C9H8ClF3 B13658859 1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene

1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene

Cat. No.: B13658859
M. Wt: 208.61 g/mol
InChI Key: QLRSIDWDWVMAIR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₈ClF₃ It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methyl-3-(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

  • Substituted benzene derivatives with various functional groups.
  • Carboxylic acids or aldehydes from oxidation reactions.
  • Methyl-substituted benzene derivatives from reduction reactions.

Scientific Research Applications

1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds.

    Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

    Molecular Targets: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interactions with biological targets.

Comparison with Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position.

    1-(Chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but without the methyl group.

    2-Methyl-3-(trifluoromethyl)benzene: Lacks the chloromethyl group.

Uniqueness: 1-(Chloromethyl)-2-methyl-3-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a chloromethyl and a trifluoromethyl group makes it a versatile intermediate for various synthetic transformations.

Properties

IUPAC Name

1-(chloromethyl)-2-methyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-6-7(5-10)3-2-4-8(6)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRSIDWDWVMAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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